molecular formula C7H5NO3S B1612056 Methyl 3-isocyanatothiophene-2-carboxylate CAS No. 25712-16-7

Methyl 3-isocyanatothiophene-2-carboxylate

Cat. No. B1612056
CAS RN: 25712-16-7
M. Wt: 183.19 g/mol
InChI Key: SKYDNLJVNFYBGY-UHFFFAOYSA-N
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Patent
US06096895

Procedure details

Diphosgene (4.6 mL) was added dropwise to a solution of methyl 3-amino-2-thiophenecarboxylate (5.0 g) in p-dioxane (100 mL) at room temperature under N2. Triethylamine (5.3 mL) was then added with concomitant formation of a white precipitate. The resulting reaction mixture was heated at reflux overnight. The reaction was allowed to cool to room temperature and then filtered to remove solid impurities. The precipitate was rinsed with diethyl ether (about 250 mL) and the filtrate was concentrated under reduced pressure to yield 6.4 g of crude title compound of Step A as a brown solid. 1H NMR (CDCl3): δ 7.43 (d,1H), 6.78 (d,1H), 3.92 (s,3H).
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2](Cl)OC(Cl)(Cl)Cl.[NH2:9][C:10]1[CH:14]=[CH:13][S:12][C:11]=1[C:15]([O:17][CH3:18])=[O:16].C(N(CC)CC)C>O1CCOCC1>[N:9]([C:10]1[CH:14]=[CH:13][S:12][C:11]=1[C:15]([O:17][CH3:18])=[O:16])=[C:2]=[O:1]

Inputs

Step One
Name
Quantity
4.6 mL
Type
reactant
Smiles
O=C(OC(Cl)(Cl)Cl)Cl
Name
Quantity
5 g
Type
reactant
Smiles
NC1=C(SC=C1)C(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
5.3 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove solid impurities
WASH
Type
WASH
Details
The precipitate was rinsed with diethyl ether (about 250 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N(=C=O)C1=C(SC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.